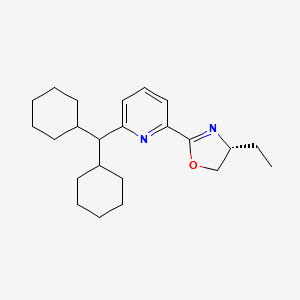
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, an oxazole ring, and a dicyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Dicyclohexylmethyl Group: This step involves the alkylation of the pyridine ring using dicyclohexylmethyl halides under basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine or oxazole rings.
Scientific Research Applications
®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activity and properties.
2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: A similar compound with a cyclohexylmethyl group instead of a dicyclohexylmethyl group.
2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: A derivative with a methyl group instead of an ethyl group.
Uniqueness
®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of the dicyclohexylmethyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWCBQYEJQDDP-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
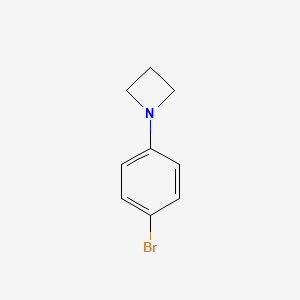
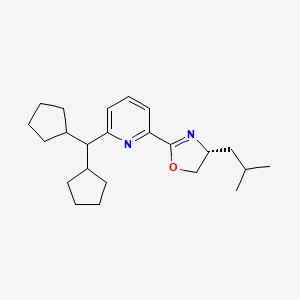
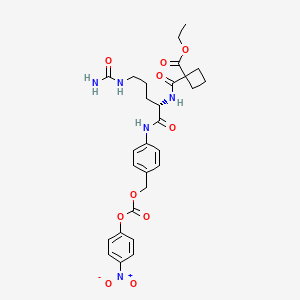
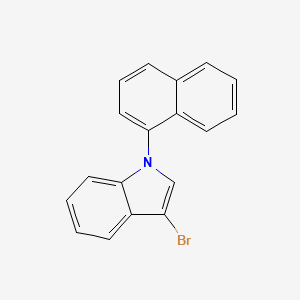
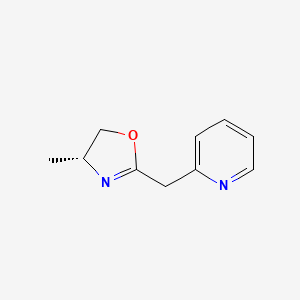
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)


![5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8243247.png)
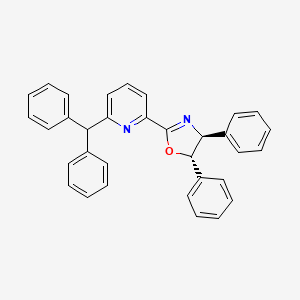

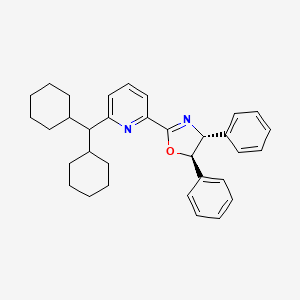
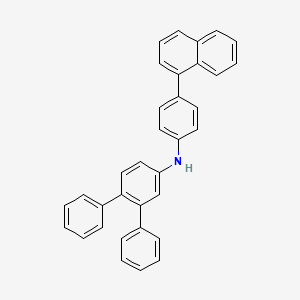
![2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)
